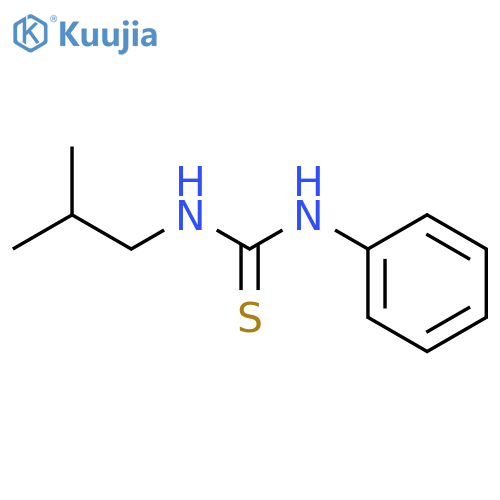Cas no 16275-53-9 (Thiourea,N-(2-methylpropyl)-N'-phenyl-)

16275-53-9 structure
商品名:Thiourea,N-(2-methylpropyl)-N'-phenyl-
Thiourea,N-(2-methylpropyl)-N'-phenyl- 化学的及び物理的性質
名前と識別子
-
- Thiourea,N-(2-methylpropyl)-N'-phenyl-
- 1-(2-methylpropyl)-3-phenylthiourea
- 1-ISOBUTYL-3-PHENYL-THIOUREA
- N-(2-Methylpropyl)-N'-phenylthiourea
- 1-isobutyl-3-phenylthiourea
- AC1LGY8F
- CTK6A8633
- N-Isobutyl-N'-phenyl-thioharnstoff
- N-isobutyl-N'-phenyl-thiourea
- N-Phenyl-N'-isobutylthiourea
- NSC131984
- STK138344
- Urea, 1-isobutyl-3-phenyl-2-thio-
- NSC-131984
- SR-01000239998
- SCHEMBL5450124
- 16275-53-9
- HMS1588M08
- Thiourea, N-(2-methylpropyl)-N'-phenyl-
- AKOS003705627
- GYLIWROUPTWSLA-UHFFFAOYSA-N
- N-(2-Methylpropyl)-N/'-phenylthiourea
- SR-01000239998-1
- SCHEMBL10784241
- DTXSID30357498
- CS-0358189
- N-Isobutyl-N'-phenylthiourea #
-
- MDL: MFCD00089524
- インチ: InChI=1S/C11H16N2S/c1-9(2)8-12-11(14)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,12,13,14)
- InChIKey: GYLIWROUPTWSLA-UHFFFAOYSA-N
- ほほえんだ: CC(CNC(NC1=CC=CC=C1)=S)C
計算された属性
- せいみつぶんしりょう: 208.10358
- どういたいしつりょう: 208.103
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- 密度みつど: 1.101
- ふってん: 292.9°Cat760mmHg
- フラッシュポイント: 131°C
- 屈折率: 1.606
- PSA: 24.06
- LogP: 3.09290
Thiourea,N-(2-methylpropyl)-N'-phenyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 035198-1g |
1-Isobutyl-3-phenyl-thiourea |
16275-53-9 | 97% | 1g |
£71.00 | 2022-03-01 | |
| 1PlusChem | 1P00B5VQ-5g |
N-(2-Methylpropyl)-N'-phenylthiourea |
16275-53-9 | 97% | 5g |
$235.00 | 2025-02-25 | |
| A2B Chem LLC | AF20038-1g |
1-Isobutyl-3-phenylthiourea |
16275-53-9 | 97% | 1g |
$75.00 | 2024-04-20 | |
| A2B Chem LLC | AF20038-25g |
1-Isobutyl-3-phenylthiourea |
16275-53-9 | 97% | 25g |
$675.00 | 2024-04-20 | |
| Fluorochem | 035198-25g |
1-Isobutyl-3-phenyl-thiourea |
16275-53-9 | 97% | 25g |
£633.00 | 2022-03-01 | |
| Fluorochem | 035198-5g |
1-Isobutyl-3-phenyl-thiourea |
16275-53-9 | 97% | 5g |
£211.00 | 2022-03-01 | |
| 1PlusChem | 1P00B5VQ-1g |
N-(2-Methylpropyl)-N'-phenylthiourea |
16275-53-9 | 97% | 1g |
$79.00 | 2025-02-25 | |
| A2B Chem LLC | AF20038-5g |
1-Isobutyl-3-phenylthiourea |
16275-53-9 | 97% | 5g |
$225.00 | 2024-04-20 | |
| 1PlusChem | 1P00B5VQ-25g |
N-(2-Methylpropyl)-N'-phenylthiourea |
16275-53-9 | 97% | 25g |
$702.00 | 2025-02-25 |
Thiourea,N-(2-methylpropyl)-N'-phenyl- 関連文献
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
16275-53-9 (Thiourea,N-(2-methylpropyl)-N'-phenyl-) 関連製品
- 13140-47-1(1-Phenyl-3-propyl-2-thiourea)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
